An In-depth Technical Guide to 8-Bromo-6-fluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromo-6-fluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-Bromo-6-fluoroisoquinoline, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, provide detailed synthesis and reaction protocols, and explore its applications in the development of novel therapeutics.
Core Compound Profile: 8-Bromo-6-fluoroisoquinoline
CAS Number: 1935199-41-9[1]
8-Bromo-6-fluoroisoquinoline is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of both a bromine and a fluorine atom on the isoquinoline scaffold provides two distinct points for chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 8-Bromo-6-fluoroisoquinoline is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not explicitly reported. Expected to be in the range of other brominated isoquinolines (e.g., 8-Bromoisoquinoline: 80.5 °C). | - |
| Boiling Point | ~294.9 °C at 760 mmHg (Predicted for the related 8-Bromo-6-fluoroquinoline) | [2][3] |
| Density | ~1.647 g/cm³ (Predicted for the related 8-Bromo-6-fluoroquinoline) | [2] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | - |
Molecular Structure:
Caption: 2D Structure of 8-Bromo-6-fluoroisoquinoline.
Synthesis of 8-Bromo-6-fluoroisoquinoline: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a readily available fluorinated phenethylamine derivative.
Caption: Proposed synthetic workflow for 8-Bromo-6-fluoroisoquinoline.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(3-Fluorophenethyl)formamide
-
To a solution of 3-fluorophenethylamine (1.0 eq) in ethyl formate (excess, used as solvent and reagent), heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.
-
The crude N-(3-fluorophenethyl)formamide is typically of sufficient purity for the next step.
Step 2: Synthesis of N-(2-Bromo-5-fluorophenethyl)formamide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve N-(3-fluorophenethyl)formamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) (2.2 eq, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Add 1,2-dibromoethane (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of 6-Bromo-8-fluoro-3,4-dihydroisoquinoline
-
To a solution of N-(2-bromo-5-fluorophenethyl)formamide (1.0 eq) in toluene, add phosphorus pentoxide (P₂O₅) (2.0 eq) and phosphorus oxychloride (POCl₃) (3.0 eq).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 4: Synthesis of 8-Bromo-6-fluoroisoquinoline
-
Dissolve the crude 6-bromo-8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-Bromo-6-fluoroisoquinoline.
Key Chemical Reactions and Transformations
The bromine atom at the 8-position of 8-Bromo-6-fluoroisoquinoline serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4][5][6] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 8-position of the isoquinoline core.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 8-Bromo-6-fluoroisoquinoline.
Illustrative Protocol: Synthesis of 8-(4-methoxyphenyl)-6-fluoroisoquinoline
-
To a degassed mixture of 8-Bromo-6-fluoroisoquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water (4:1) mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8][9] This reaction enables the introduction of primary or secondary amines at the 8-position of the isoquinoline ring, a common transformation in the synthesis of bioactive molecules.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of 8-Bromo-6-fluoroisoquinoline.
Illustrative Protocol: Synthesis of 6-fluoro-N-methylisoquinolin-8-amine
-
To a flame-dried Schlenk tube under an inert atmosphere, add 8-Bromo-6-fluoroisoquinoline (1.0 eq), sodium tert-butoxide (1.4 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%).
-
Add anhydrous toluene, followed by a solution of methylamine in THF (2.0 M, 1.5 eq).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic placement of bromine and fluorine atoms in 8-Bromo-6-fluoroisoquinoline makes it a valuable precursor for the synthesis of compounds with a wide range of biological activities.
Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl and amino substituents at the 8-position of the isoquinoline ring via Suzuki and Buchwald-Hartwig couplings allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against various kinase targets implicated in cancer and inflammatory diseases.
Antibacterial Agents
Quinolone and isoquinoline derivatives have a long history as antibacterial agents.[10] Functionalization of the 8-Bromo-6-fluoroisoquinoline core can lead to the development of novel antibacterial compounds with improved efficacy or activity against resistant bacterial strains. The C-8 position is known to influence the potency of fluoroquinolone antibiotics.[10]
Other Therapeutic Areas
The versatility of 8-Bromo-6-fluoroisoquinoline as a synthetic intermediate opens up possibilities for its use in the development of therapeutics for a variety of other diseases, including neurodegenerative disorders and viral infections.
Safety and Handling
As with all laboratory chemicals, 8-Bromo-6-fluoroisoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
First Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.[1]
Disposal:
Dispose of in accordance with local, state, and federal regulations.
Conclusion
8-Bromo-6-fluoroisoquinoline is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its dual halogenation provides strategic handles for functionalization through robust and well-established cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
-
MDPI. (2023). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
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Chemsrc.com. (n.d.). 8-Bromo-6-fluoroquinoline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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PubChem. (n.d.). 8-bromo-6-fluoroisoquinolin-1-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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HD-Chemicals. (n.d.). 8-Bromo-6-fluoroquinoline, min 97%, 1 gram. Retrieved from [Link]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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